ALPS
Description
Chemical Name: N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt CAS Number: 82611-85-6 Synonyms: ALPS, Sodium 3-(N-Ethylanilino)propanesulfonate Molecular Formula: C₁₁H₁₆NNaO₃S Molecular Weight: 265.3 g/mol
Properties
IUPAC Name |
sodium;3-(N-ethylanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJBIXKLISICDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635606 | |
| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82611-85-6 | |
| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process involves electrophilic substitution where sulfur trioxide (SO₃) from oleum reacts with N-ethyl-N-benzylaniline to form the sulfonated intermediate. The reaction proceeds via the following generalized equation:
$$
\text{C}6\text{H}5\text{N(CH}2\text{CH}3\text{)(CH}2\text{CH}2\text{CH}3\text{)} + \text{SO}3 \rightarrow \text{C}6\text{H}5\text{N(CH}2\text{CH}3\text{)(CH}2\text{CH}2\text{CH}2\text{SO}3\text{H)} + \text{H}2\text{SO}4
$$
Subsequent neutralization with sodium hydroxide converts the sulfonic acid to the sodium salt, though the patent describes direct isolation of the sodium form through dilution-induced crystallization.
Step-by-Step Procedure
- Reactor Setup : A 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel is charged with 100 g of N-ethyl-N-benzylaniline.
- Oleum Addition : 160–200 g of 20–30% fuming sulfuric acid (containing 0.36–0.45 g SO₃ per gram of substrate) is added dropwise at 72–78°C over 1.5–2 hours, maintaining the temperature below 95°C.
- Post-Reaction Quenching : After a 0.5–1 hour hold, the mixture is cooled to room temperature and diluted with water until the sulfuric acid concentration reaches 18–28 wt%.
- Crystallization and Isolation : The product precipitates upon cooling, is collected via centrifugation, washed with water, and dried to yield 135–136 g (98–99% purity).
Process Optimization and Critical Parameters
Temperature Control
Maintaining the reaction temperature below 95°C prevents over-sulfonation and decomposition. Embodiments demonstrate that a 72–78°C range during oleum addition maximizes yield while minimizing side reactions.
SO₃ Stoichiometry
The optimal SO₃-to-substrate weight ratio is 0.36–0.45:1. Higher ratios (>0.45) reduce purity due to competing sulfonation at the aromatic ring, while lower ratios (<0.36) leave unreacted starting material.
Dilution Strategy
Gradual dilution into water ensures controlled crystallization. Rapid dilution risks amorphous precipitate formation, complicating filtration. The patent specifies achieving 18–28% sulfuric acid concentration to promote high-purity crystal growth.
Industrial-Scale Considerations
Waste Management
The process generates spent sulfuric acid, which the patent claims can be recycled into subsequent batches after concentration, reducing environmental impact.
Yield and Purity Data
The table below summarizes results from four patent embodiments:
| Example | SO₃ Ratio | Temperature (°C) | Dripping Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1:0.36 | 75 | 1.5 | 98.3 | 99.36 |
| 2 | 1:0.40 | 72 | 1.5 | 98.7 | 99.30 |
| 3 | 1:0.42 | 78 | 1.5 | 98.9 | 99.25 |
| 4 | 1:0.45 | 75 | 2.0 | 98.5 | 99.10 |
Data adapted from CN102617411A.
Chemical Reactions Analysis
Alkaline phosphatases undergo several types of chemical reactions, including hydrolysis and transphosphorylation. The hydrolysis reaction involves the cleavage of phosphate esters to produce an alcohol or phenol and a phosphate ion. This reaction requires zinc and magnesium ions as cofactors. Common reagents used in these reactions include phosphate esters and water. The major products formed from these reactions are inorganic phosphate and the corresponding alcohol or phenol .
Scientific Research Applications
Alkaline phosphatases have a wide range of scientific research applications. In chemistry, they are used to dephosphorylate phosphoproteins and DNA fragments. In biology, they serve as markers for various cellular processes, including bone formation and liver function. In medicine, they are used as diagnostic markers for conditions such as liver disease and bone disorders. In industry, they are employed in biotechnological applications, such as the production of recombinant proteins .
Mechanism of Action
The mechanism of action of alkaline phosphatases involves the hydrolysis of phosphate esters. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of an alcohol or phenol and a phosphate ion. This reaction requires the presence of zinc and magnesium ions, which are essential for the enzyme’s activity. The molecular targets of alkaline phosphatases include various phosphate esters, such as nucleotides and phosphoproteins .
Comparison with Similar Compounds
Physical and Chemical Properties
- Appearance : White to off-white crystalline powder
- Water Solubility : Highly soluble (>1 g/20 mL at 25°C)
- pH Range : 7.5–10.0 in aqueous solution
- Molar Absorptivity: High molar extinction coefficient at λ = 561 nm (when coupled with 4-aminoantipyrine (4-AAP) for H₂O₂ detection)
- Sensitivity: 3.25 times more sensitive than phenol-based chromogenic systems
Comparison with Similar Compounds
Key Similar Compounds
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt (DAOS) CAS: 83777-30-4 Molecular Formula: C₁₃H₂₀NNaO₆S Molecular Weight: 341.36 g/mol Absorption Maxima: λ = 593 nm (with 4-AAP) . Sensitivity: 1.38 times higher absorption intensity compared to phenol-based systems . Applications: Used in high-sensitivity assays for H₂O₂ detection .
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline Sodium Salt (TOPS)
- CAS : 40567-80-4
- Molecular Formula : C₁₂H₁₈NNaO₃S
- Molecular Weight : 279.33 g/mol
- Applications : Employed in peroxidase-coupled assays for uric acid detection .
N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline Sodium Salt (ADPS)
Comparative Data Table
Key Research Findings
This compound vs. DAOS: DAOS exhibits a redshifted absorption peak (593 nm vs. 561 nm for this compound), enabling reduced background interference in complex matrices .
TOPS in Nanozyme Systems: TOPS showed excellent performance in cobalt selenide nanozyme-catalyzed uric acid detection (detection limit: 0.5 μM), highlighting its compatibility with nanoparticle-based systems .
ADPS Stability :
- ADPS maintains stability under refrigeration but degrades faster at room temperature compared to this compound .
Biological Activity
N-Ethyl-N-(3-sulfopropyl)aniline sodium salt, also known as TOOS (sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate), is a water-soluble compound that has garnered attention for its biological activity, particularly in enzymatic assays and as a reagent in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
N-Ethyl-N-(3-sulfopropyl)aniline sodium salt has the following chemical structure:
- Molecular Formula : C₁₁H₁₅NNaO₃S
- CAS Number : 82611-85-6
The compound is characterized by its sulfonate group, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.
Enzyme Substrate and Inhibitor
N-Ethyl-N-(3-sulfopropyl)aniline sodium salt acts primarily as a substrate in enzyme-catalyzed reactions. It has been used in assays for the determination of hydrogen peroxide and uric acid concentrations. The compound participates in oxidative coupling reactions that yield colorimetric products, which can be quantitatively measured.
-
Oxidative Coupling Reactions :
- In the presence of hydrogen peroxide and peroxidase, TOOS forms stable colored products when coupled with chromogenic substrates like 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH) .
- This property is utilized in spectrophotometric methods for quantifying analytes such as uric acid in biological samples .
- Sensitivity and Stability :
Applications in Biochemical Research
N-Ethyl-N-(3-sulfopropyl)aniline sodium salt is widely used in biochemical assays due to its unique properties:
- Determination of Uric Acid : A novel enzymatic method using TOOS has been developed for uric acid quantification in human serum. This method demonstrated a limit of detection (LOD) of 0.0035 mmol/L and a limit of quantification (LOQ) of 0.0151 mmol/L .
- Choline Assays : The compound has also been applied in assays for choline determination in enteral nutrition products, showcasing its versatility as a reagent .
Case Study: Uric Acid Measurement
In a study focused on developing a new enzymatic method for uric acid measurement, researchers utilized N-Ethyl-N-(3-sulfopropyl)aniline sodium salt as part of the chromogenic system. The study highlighted:
- Method Validation : The method was validated for specificity, linearity, accuracy, and precision, achieving reliable results across various concentrations .
- Comparative Sensitivity : Compared to traditional methods using 4-aminoantipyrine, the TOOS-based method provided enhanced sensitivity and accuracy .
Case Study: Choline Determination
Another significant application involved the determination of choline levels in enteral nutrition products:
- Specificity and Accuracy : The assay using TOOS demonstrated good specificity against potential interfering substances present in commercial drug formulations .
Summary Table of Biological Activities
Q & A
Q. What is the mechanistic role of N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt as a Trinder’s reagent in hydrogen peroxide (H₂O₂) detection?
N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt (ALPS) acts as an electron donor in oxidative coupling reactions with chromogens like 4-aminoantipyrine (4-AA) or 3-methyl-2-benzothiazolinone hydrazone (MBTH). In the presence of peroxidase and H₂O₂, it forms stable quinone-imine dyes (purple/blue), enabling spectrophotometric quantification. Key advantages include high water solubility and stability in both solution and automated systems .
Q. Methodological Note :
Q. What are the optimal pH and temperature conditions for this compound in oxidative coupling assays?
this compound exhibits maximal reactivity at pH 7.5–10.0, with stability maintained at 25°C. Deviations below pH 7.0 reduce coupling efficiency due to protonation of the aniline group, while alkaline conditions (>pH 10) may degrade the sulfonate moiety .
Q. Methodological Note :
- Buffer Systems : Phosphate (pH 7.5) or Tris-HCl (pH 8.5) buffers are recommended.
- Temperature Control : Pre-incubate reagents at 25°C to minimize thermal degradation .
Q. How should this compound be stored to ensure long-term stability?
this compound must be stored in airtight, light-protected containers at 2–8°C. Lyophilized powder retains >95% activity for 24 months, while aqueous solutions (1–10 mM) are stable for 1–2 weeks at 4°C .
Q. Methodological Note :
- Reconstitution : Use degassed ultrapure water to prevent oxidation.
- Quality Checks : Verify purity via IR spectroscopy (peak at 1180 cm⁻¹ for sulfonate group) and molar absorptivity (ε ≥ 9,500 L·mol⁻¹·cm⁻¹ at 255 nm) .
Q. What analytical parameters define this compound purity for research use?
High-purity this compound (>98%) must meet:
- Water solubility : ≤0.015 absorbance at 600 nm (1% w/v solution).
- Molar absorptivity : ≥9,500 L·mol⁻¹·cm⁻¹ at 255 nm.
- Moisture content : ≤5.0% (Karl Fischer titration) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molar absorptivity values for this compound?
Literature reports varying ε values (e.g., 8,200 vs. 9,500 L·mol⁻¹·cm⁻¹ at 255 nm). These discrepancies arise from:
- Purity variations : Impurities (e.g., residual solvents) alter absorbance.
- Instrument calibration : Validate spectrophotometers with NIST-traceable standards.
- Sample preparation : Use degassed buffers and avoid prolonged light exposure .
Q. Methodological Note :
- Standardization : Prepare fresh this compound solutions (1 mM in pH 8.0 buffer) and cross-validate with independent methods (e.g., HPLC) .
Q. Can this compound be integrated with nanomaterials for enhanced biosensing applications?
Yes. This compound paired with peroxidase-mimetic nanocobalt selenide enables ultrasensitive uric acid detection (LOD: 0.5 μM). The nanomaterial amplifies catalytic H₂O₂ decomposition, enhancing dye formation kinetics .
Q. Experimental Design :
Q. How should conflicting reports on this compound’s antimicrobial activity be addressed?
claims this compound has antimicrobial activity (e.g., against S. aureus), but this is absent in other studies. To validate:
Q. What strategies improve this compound’s performance in complex biological matrices (e.g., serum)?
Matrix interferents (e.g., proteins) reduce assay accuracy. Mitigation strategies include:
- Sample Pretreatment : Deproteinize with 10% trichloroacetic acid or ultrafiltration (10 kDa cutoff).
- Surfactant Addition : 0.1% Triton X-100 minimizes nonspecific binding.
- Flow Injection Analysis : Automate detection to reduce interference (linear range: 2–40 μM H₂O₂) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
